The Chemical, Physical, and Pharmacological Profile of L-DOPA Methyl Ester (Melevodopa)
The Chemical, Physical, and Pharmacological Profile of L-DOPA Methyl Ester (Melevodopa)
Executive Summary
Standard levodopa (L-DOPA) remains the gold standard for Parkinson’s disease (PD) therapy. However, its long-term administration is hindered by low aqueous solubility, erratic gastrointestinal absorption, and a short plasma half-life, which collectively induce pulsatile stimulation of striatal dopamine receptors. This pulsatility is the primary driver of L-DOPA-induced motor complications, such as dyskinesia and "on-off" fluctuations[1].
L-DOPA methyl ester (LDME), clinically known as Melevodopa, was engineered as a highly soluble prodrug to circumvent these pharmacokinetic bottlenecks[2]. By masking the polar carboxyl group of L-DOPA with a lipophilic methyl ester, researchers achieved a molecule with a 250-fold increase in aqueous solubility[2]. This whitepaper provides an in-depth technical analysis of the chemical properties, prodrug mechanics, and synthetic protocols of Melevodopa, designed for drug development professionals and formulation scientists.
Chemical and Physical Properties
L-DOPA methyl ester is predominantly utilized in its hydrochloride salt form to maximize stability and solubility in aqueous environments[3][4]. The esterification of the carboxyl group prevents zwitterion formation, which is the primary reason standard L-DOPA exhibits poor solubility at physiological pH.
Quantitative Data Summary
| Property | Value (Free Base: Melevodopa) | Value (Hydrochloride Salt) |
| CAS Registry Number | 7101-51-1[5] | 1421-65-4[4] |
| Molecular Formula | C10H13NO4[5] | C10H14ClNO4[4] |
| Molecular Weight | 211.21 g/mol [5] | 247.67 g/mol [4] |
| Aqueous Solubility | ~250x greater than standard L-DOPA[2] | > 100 mM (Highly Soluble)[6] |
| IUPAC Name | methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate[5] | methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride[4] |
| Storage Conditions | Hygroscopic; store desiccated at -20°C[6] | Stable at ambient for shipping; -20°C for long-term solution storage[6] |
Prodrug Mechanism and Pharmacokinetics
The therapeutic viability of Melevodopa relies on a highly specific, sequential biotransformation pathway. The causality behind designing an ester prodrug is rooted in the abundance of non-specific esterases in human plasma.
Upon oral or subcutaneous administration, Melevodopa is rapidly absorbed, reaching peak plasma concentrations in just 7–8 minutes[7]. Once in the systemic circulation, ubiquitous plasma esterases hydrolyze the ester bond, liberating active L-DOPA and a negligible byproduct of methanol[8]. The newly freed L-DOPA is then capable of crossing the Blood-Brain Barrier (BBB) via the Large Neutral Amino Acid Transporter (LAT1). Finally, central aromatic L-amino acid decarboxylase (AADC) cleaves the carboxyl group, yielding the active neurotransmitter, Dopamine[1].
Mechanism of action: Melevodopa hydrolysis, BBB transport, and conversion to dopamine.
Step-by-Step Synthesis & Purification Protocol
While direct esterification of L-DOPA with methanol and thionyl chloride is common in small-scale research, industrial and scalable synthesis often utilizes veratrole as a starting material to avoid the premature oxidation of unprotected catecholamines[7]. The following protocol outlines a self-validating, green-chemistry workflow for synthesizing L-DOPA methyl ester hydrochloride[7][9].
Phase 1: Backbone Assembly and Oxidation
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Amidation: React veratrole to form 2-amino-3-(3,4-dimethoxyphenyl)propanamide.
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Causality: Starting with methoxy-protected hydroxyl groups prevents the catechol ring from undergoing rapid autoxidation during the subsequent high-energy reactions[7].
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Amide Oxidation: Oxidize the amide group to a carboxyl group, yielding 2-amino-3-(3,4-dimethoxyphenyl)propionic acid.
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Validation Checkpoint: Perform FTIR spectroscopy. The disappearance of the primary amide N-H stretch (~3300 cm⁻¹) and the appearance of a broad carboxylic O-H stretch (~3000-2500 cm⁻¹) confirms complete oxidation.
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Phase 2: Deprotection (Demethoxylation)
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Hydrobromic Acid Cleavage: Add hydrobromic acid (HBr) to the intermediate and heat to 100–120°C under a strict nitrogen atmosphere.
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Causality: HBr effectively cleaves the robust ether bonds, exposing the raw catechol hydroxyls required for eventual AADC enzyme recognition. The nitrogen blanket is critical; without it, the newly exposed catechol will immediately oxidize into ortho-quinones, ruining the batch[9].
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Vacuum Distillation & pH Adjustment: Recover excess HBr via vacuum distillation. Dissolve the residue in purified water, cool to <20°C, and carefully adjust the pH to 6.0 using 20–30% sodium hydroxide (NaOH)[9].
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Validation Checkpoint: Monitor the solution color. A pH exceeding 6.5 will trigger rapid autoxidation, indicated by the solution turning dark brown/black. If the solution remains clear/pale yellow, the catechol is intact.
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Phase 3: Esterification and Crystallization
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Methyl Ester Conversion: React the resulting L-DOPA with methanol in the presence of an acid catalyst (HCl gas) to form the methyl ester[10].
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Causality: The acidic environment drives the Fischer esterification equilibrium forward while simultaneously protonating the amine to form the stable hydrochloride salt[4].
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Solvent Purification: Purify the crude L-DOPA methyl ester hydrochloride by adding a non-polar solvent mixture (e.g., hexane, cyclohexane, or petroleum ether) and stirring rapidly[10].
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Causality: The highly polar hydrochloride salt is completely insoluble in non-polar solvents, forcing it to precipitate rapidly while organic impurities remain dissolved.
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Final Wash: Centrifuge and wash the precipitate with 95% ethanol, followed by vacuum drying to yield the pure target product[9][10].
Stepwise synthesis of L-DOPA methyl ester hydrochloride from veratrole.
Stability, Handling, and Formulation Considerations
While Melevodopa solves the solubility issue of levodopa, the ester bond introduces new stability challenges. The compound is highly hygroscopic and susceptible to spontaneous hydrolysis if exposed to ambient moisture[6].
Laboratory Handling: Solutions of L-DOPA methyl ester hydrochloride should be prepared on the same day of use. If storage is absolutely required, solutions must be kept at -20°C for no longer than one month[6]. Prior to in vitro or in vivo application, the solution must be equilibrated to room temperature and visually inspected to ensure it is precipitate-free[6].
Clinical Formulation: To maintain shelf-life, Melevodopa is clinically formulated as a dry, effervescent tablet (often combined with carbidopa, under the brand name Sirio)[2]. The effervescent formulation ensures the ester remains dry during storage but dissolves instantly in water prior to ingestion, providing a highly concentrated, liquid dose that bypasses the delayed gastric emptying typically seen in advanced Parkinson's patients. Furthermore, researchers are currently exploring encapsulating Melevodopa in PLGA microparticles (LP-be-MP) for subcutaneous continuous delivery, aiming to completely eliminate the pulsatile receptor stimulation that causes dyskinesia[8].
References
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Melevodopa hydrochloride | C10H14ClNO4 | CID 10131132 - PubChem Source: nih.gov URL:[Link]
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Melevodopa | C10H13NO4 | CID 23497 - PubChem - NIH Source: nih.gov URL:[Link]
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Melevodopa - Wikipedia Source: wikipedia.org URL:[Link]
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The Management of Parkinson's Disease: An Overview of the Current Advancements in Drug Delivery Systems - PMC Source: nih.gov URL:[Link]
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DRUG DEVELOPMENT IN PARKINSON'S DISEASE: FROM EMERGING MOLECULES TO INNOVATIVE DRUG DELIVERY SYSTEMS Source: unav.edu URL:[Link]
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